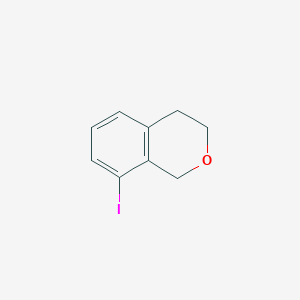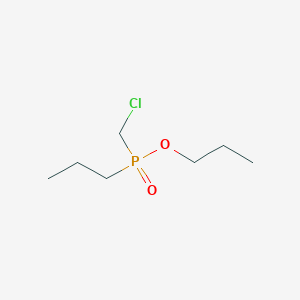
Propyl (chloromethyl)(propyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl (chloromethyl)(propyl)phosphinate is an organophosphorus compound that features a phosphinate group bonded to a propyl group and a chloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl (chloromethyl)(propyl)phosphinate typically involves the reaction of propylphosphonic dichloride with propyl alcohol and chloromethyl alcohol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl (chloromethyl)(propyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Applications De Recherche Scientifique
Propyl (chloromethyl)(propyl)phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking phosphate groups in biological systems.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of propyl (chloromethyl)(propyl)phosphinate involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propylphosphonic acid: Similar structure but lacks the chloromethyl group.
Chloromethylphosphonic acid: Contains the chloromethyl group but lacks the propyl group.
Diethyl (chloromethyl)phosphonate: Similar functional groups but different alkyl substituents.
Uniqueness
Propyl (chloromethyl)(propyl)phosphinate is unique due to the presence of both a propyl group and a chloromethyl group bonded to the phosphinate moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H16ClO2P |
|---|---|
Poids moléculaire |
198.63 g/mol |
Nom IUPAC |
1-[chloromethyl(propyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H16ClO2P/c1-3-5-10-11(9,7-8)6-4-2/h3-7H2,1-2H3 |
Clé InChI |
IZVKTSZRKOIIEL-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(CCC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


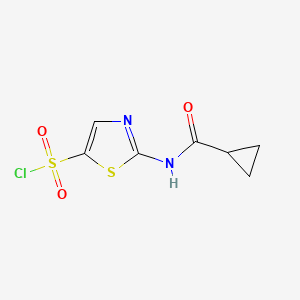
![2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13159540.png)
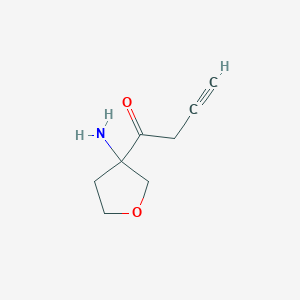
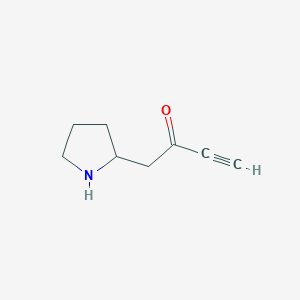
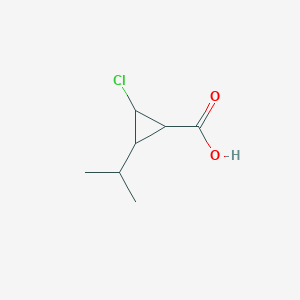
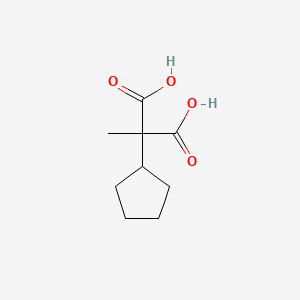
![2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13159562.png)
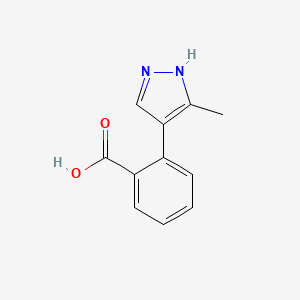
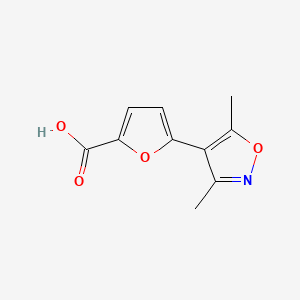
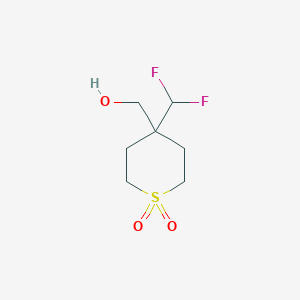
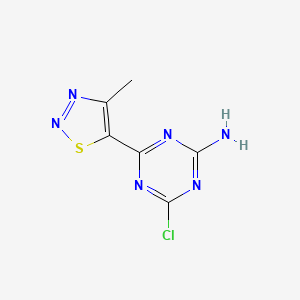
![Methyl 2-chloro-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13159616.png)

